3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,4,5-Triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with three ethoxy groups at positions 3, 4, and 4. The benzamide moiety is linked to a thieno[3,4-c]pyrazole scaffold, which is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-5-30-21-12-17(13-22(31-6-2)23(21)32-7-3)25(29)26-24-19-14-33-15-20(19)27-28(24)18-10-8-16(4)9-11-18/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYQXCHNMQZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur and hydrazine derivatives.
Attachment of the 4-methylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, using an appropriate catalyst such as aluminum chloride.
Introduction of the Benzamide Moiety: This step involves the reaction of the intermediate with 3,4,5-triethoxybenzoic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzamide moiety, using reagents such as lithium aluminum hydride.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thieno[3,4-c]pyrazole ring system is known for its bioactivity, and modifications of this compound could lead to new drugs for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole ring system is known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
N-[2-(4-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide (BC03093)
- Molecular Formula : C₂₂H₂₃N₃O₂S
- Molecular Weight : 393.50 g/mol
- Substituents : A single isopropoxy group at the 4-position of the benzamide.
- The isopropoxy group may moderately increase lipophilicity (logP ~3.5 estimated) compared to ethoxy groups .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Molecular Formula : C₂₀H₁₅BrN₃O₂S
- Molecular Weight : 448.33 g/mol
- Substituents: A bromine atom at the 4-position of the benzamide and a 5-oxo group on the thienopyrazole.
- Key Properties: The electron-withdrawing bromo substituent may decrease electron density on the benzamide, altering binding interactions.
Target Compound: 3,4,5-Triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Inferred Molecular Formula : C₂₇H₃₁N₃O₄S (estimated based on substitution pattern)
- Inferred Molecular Weight : ~501.62 g/mol
- Substituents : Three ethoxy groups at positions 3, 4, and 5 of the benzamide.
- Key Properties : High lipophilicity (predicted logP >4) due to ethoxy groups, which may improve tissue penetration but reduce aqueous solubility. Symmetrical substitution could enhance binding to symmetric enzyme active sites.
Heterocyclic Core Modifications
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Molecular Formula : C₂₁H₁₃F₃N₃O₃S
- Molecular Weight : 460.41 g/mol
- Core Structure: Thieno[2,3-d]pyrimidine instead of thieno[3,4-c]pyrazole.
- Key Properties: The pyrimidine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Tabulated Comparison of Key Compounds
Biological Activity
3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant biological activity. Its unique structure includes multiple functional groups that contribute to its potential therapeutic effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H29N3O4S
- Molecular Weight : 467.58 g/mol
- IUPAC Name : this compound
- CAS Number : 396722-29-5
Synthesis
The synthesis of this compound typically involves several steps that may include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Substitution reactions to introduce the triethoxy and benzamide functionalities.
- Purification techniques , such as chromatography, to isolate the final product with high purity.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thieno[3,4-c]pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
Compounds containing thieno[3,4-c]pyrazole structures have demonstrated antimicrobial properties against various pathogens:
- A study reported that derivatives showed effective antibacterial activity comparable to standard antibiotics .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of cell proliferation by inducing apoptosis in cancer cells.
- Disruption of microbial cell membranes , leading to cell death.
- Antioxidant properties , which may mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have focused on the biological activities of thieno[3,4-c]pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
